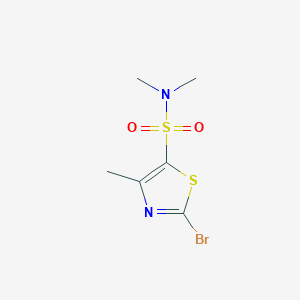

2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide

説明

2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide is a brominated sulfonamide derivative featuring a thiazole core substituted with methyl groups at positions N, N, and 4, and a sulfonamide group at position 3. Sulfonamides are well-known for their broad pharmacological applications, including antibacterial, antiviral, and enzyme inhibitory activities .

特性

分子式 |

C6H9BrN2O2S2 |

|---|---|

分子量 |

285.2 g/mol |

IUPAC名 |

2-bromo-N,N,4-trimethyl-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C6H9BrN2O2S2/c1-4-5(12-6(7)8-4)13(10,11)9(2)3/h1-3H3 |

InChIキー |

ORZUICIJJOJNAP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SC(=N1)Br)S(=O)(=O)N(C)C |

製品の起源 |

United States |

準備方法

2-ブロモ-N,N,4-トリメチルチアゾール-5-スルホンアミドの合成は、通常、チアゾール前駆体の臭素化を伴います。一般的な方法の1つは、チアゾール誘導体を制御された条件下で臭素と反応させることを含みます。 工業生産方法には、最終製品の純度と品質を確保するために、高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの高度な技術の使用が含まれる場合があります .

化学反応の分析

科学研究への応用

2-ブロモ-N,N,4-トリメチルチアゾール-5-スルホンアミドには、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 潜在的な抗菌および抗真菌特性について調査されています。

医学: さまざまな疾患の治療における潜在的な治療効果について研究されています。

科学的研究の応用

2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of dyes, biocides, and other industrial chemicals

作用機序

2-ブロモ-N,N,4-トリメチルチアゾール-5-スルホンアミドの作用機序には、特定の分子標的との相互作用が含まれます。スルホンアミド基は、天然基質の構造を模倣することで酵素を阻害することが知られており、酵素の活性を阻害します。 この阻害は、さまざまな生化学経路に影響を与え、化合物の生物学的効果につながります .

類似化合物との比較

2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6)

4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole

- Structure: Thiazole ring with bromine at position 4, a methylthio group at position 2, and a hydrazono-ethyl-fluorophenyl substituent .

- Key Differences: Bromine position: Position 4 vs. 2 in the target compound. Functional groups: Methylthio (electron-donating) vs. sulfonamide (electron-withdrawing).

- Synthesis : Prepared via condensation of 3-fluorophenylhydrazine with brominated thiazole precursors under microwave irradiation (96% yield) .

5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS 827593-21-5)

- Structure : Thiophene ring with bromine at position 5, sulfonamide at position 2, and a triazole-linked chlorobenzyl group .

- Key Differences :

- Properties :

- Increased molecular weight (due to triazole and chlorobenzyl groups) may reduce bioavailability.

- Applications : Explored in antifungal and antiparasitic agents due to sulfonamide’s role in disrupting folate biosynthesis .

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)quinoline-3-carboxamide

- Structure: Benzothiazole core with bromine at position 5, linked to a quinoline-carboxamide moiety .

- Key Differences: Benzothiazole vs. Quinoline-carboxamide adds rigidity and metal-binding capacity .

- Applications : Investigated in anticancer research for topoisomerase inhibition .

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

生物活性

2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide is a sulfonamide compound that belongs to the thiazole family. Sulfonamides are known for their broad spectrum of biological activities, particularly their antibacterial properties. This article reviews the biological activity of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the sulfonamide group contributes to its biological activity. The molecular structure can be represented as follows:

Sulfonamides generally exert their antibacterial effects by inhibiting bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate from para-aminobenzoic acid (PABA). By mimicking PABA, 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide disrupts the production of dihydrofolate, leading to impaired DNA synthesis and bacterial growth inhibition .

Antibacterial Activity

The antibacterial efficacy of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide has been evaluated against various bacterial strains. A summary of its activity against selected pathogens is presented in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Effective against both methicillin-sensitive and resistant strains. |

| Escherichia coli | 16 µg/mL | Inhibits growth effectively in laboratory settings. |

| Bacillus subtilis | 4 µg/mL | Demonstrates strong bacteriostatic activity. |

| Pseudomonas aeruginosa | 32 µg/mL | Limited efficacy; higher concentrations required. |

The compound shows promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its effectiveness against Gram-negative bacteria like Escherichia coli indicates a potential for broad-spectrum application.

Antiprotozoal Activity

Thiazole derivatives have been explored for their antiprotozoal effects. While direct studies on this compound are scarce, related thiazoles have shown efficacy against protozoan parasites like Leishmania and Trypanosoma species. Future research may reveal similar properties for this sulfonamide derivative.

Case Studies

Several case studies highlight the clinical relevance of sulfonamides, including those similar to 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide:

- Case Study in Veterinary Medicine : Sulfanilamide derivatives have been used effectively in treating infections in livestock, showcasing their utility in agricultural settings.

- Clinical Trials : A study involving a related sulfonamide demonstrated significant improvements in patients with bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。